molecular formula C₂₅H₂₁D₃F₂N₆O₅ B1146428 Fidexaban-d3 CAS No. 1346601-11-3

Fidexaban-d3

Cat. No.: B1146428
CAS No.: 1346601-11-3
M. Wt: 529.51
InChI Key:
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Description

Fidexaban-d3 is a deuterated form of fidexaban, a novel oral anticoagulant that inhibits factor Xa. It is currently being studied for its potential use in the prevention of stroke and systemic embolism in patients with atrial fibrillation.

Preparation Methods

The synthesis of fidexaban-d3 involves the incorporation of deuterium atoms into the fidexaban molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Fidexaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Fidexaban-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of deuterated compounds and their properties . In biology and medicine, this compound is being investigated for its potential to prevent thrombotic events in patients with atrial fibrillation. Additionally, it is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs in the body . In industry, this compound may be used in the development of new anticoagulant therapies .

Mechanism of Action

Fidexaban-d3 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets of this compound include the active site of factor Xa, where it binds and inhibits the enzyme’s activity . This inhibition disrupts the coagulation pathway and prevents thrombus formation .

Comparison with Similar Compounds

Fidexaban-d3 is similar to other factor Xa inhibitors such as edoxaban, eribaxaban, and darexaban . its deuterated form offers unique advantages, including improved metabolic stability and reduced clearance from the body . This can lead to longer-lasting effects and potentially lower dosing requirements . Other similar compounds include letaxaban and the dual factor Xa and thrombin inhibitors tanogitran and SAR107375 . Compared to these compounds, this compound may offer better pharmacokinetic properties and efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fidexaban-d3 involves the incorporation of three deuterium atoms into the Fidexaban molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "2-Chloro-4-methoxybenzoic acid", "Deuterated reagents" ], "Reaction": [ "Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "Step 2: Synthesis of 2-Chloro-4-methoxybenzoic acid", "Step 3: Coupling of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole and 2-Chloro-4-methoxybenzoic acid using deuterated reagents to form Fidexaban-d3" ] }

CAS No.

1346601-11-3

Molecular Formula

C₂₅H₂₁D₃F₂N₆O₅

Molecular Weight

529.51

Synonyms

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine;  CI 1031-d3;  Fidexaban-d3;  ZK 807834-d3; 

Origin of Product

United States

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